molecular formula C19H19N5O3 B2972765 2-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one CAS No. 1903170-25-1

2-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

Cat. No.: B2972765
CAS No.: 1903170-25-1
M. Wt: 365.393
InChI Key: SOJFTNGBWUAPCW-UHFFFAOYSA-N
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Description

2-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a sophisticated heterocyclic compound designed for pharmaceutical and medicinal chemistry research. Its structure incorporates two privileged pharmacophores: a pyridazin-3(2H)-one ring and a 3-methyl-1,2,4-oxadiazole unit, linked through a complex pyrrolidine scaffold. The 1,3,4-oxadiazole moiety is a well-known bioisostere for ester and amide functionalities, often employed to enhance metabolic stability and improve the pharmacokinetic properties of lead compounds . This heterocyclic system is recognized for its wide spectrum of biological activities and is a common scaffold in the development of novel therapeutic agents . The pyridazinone core is another heterocycle of significant interest in medicinal chemistry, with derivatives demonstrating a wide range of biological activities . The integration of these systems into a single, complex architecture with a pyrrolidine linker makes this compound a valuable candidate for research in drug discovery, particularly for screening against various biological targets. Researchers can utilize this compound as a key intermediate or a novel scaffold in the synthesis of potential bioactive molecules. Its structural features make it suitable for exploring structure-activity relationships (SAR), particularly in programs targeting enzymes or receptors where related heterocycles have shown activity. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]-2-oxoethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3/c1-13-21-19(27-22-13)16-11-23(10-15(16)14-6-3-2-4-7-14)18(26)12-24-17(25)8-5-9-20-24/h2-9,15-16H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOJFTNGBWUAPCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)C(=O)CN4C(=O)C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one typically involves multi-step organic synthesis. A common synthetic route might include:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization of a suitable hydrazide with an appropriate nitrile under acidic or basic conditions.

    Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a [3+2] cycloaddition reaction involving an azomethine ylide and a dipolarophile.

    Coupling Reactions: The oxadiazole and pyrrolidine intermediates are then coupled using a suitable linker, often involving a carbonyl group to facilitate the formation of the final product.

    Final Assembly: The pyridazinone core is introduced in the final step, typically through a condensation reaction involving a hydrazine derivative and a diketone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amines or other derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyridazinone and pyrrolidine rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation Products: N-oxides, sulfoxides.

    Reduction Products: Amines, alcohols.

    Substitution Products: Halogenated derivatives, substituted amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, the compound may exhibit interesting pharmacological properties, such as antimicrobial, antiviral, or anticancer activities. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of multiple functional groups allows for the fine-tuning of its pharmacokinetic and pharmacodynamic properties.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity. It may also find applications in the field of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The oxadiazole and pyridazinone moieties could be involved in hydrogen bonding or π-π interactions with biological targets, influencing signal transduction pathways or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and related derivatives:

Compound Molecular Formula Molecular Weight Key Substituents Synthetic Pathway Structural Features
Target Compound C₂₀H₂₀N₄O₃ 376.41 g/mol - 3-Methyl-1,2,4-oxadiazole
- 4-Phenylpyrrolidine
- Pyridazinone core
Likely involves alkylation of pyridazinone with a pyrrolidine-oxadiazole intermediate (inferred from ) Hybrid architecture with fused heterocycles; potential for dual-target engagement.
4-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one C₂₂H₁₅N₅O₂ 381.40 g/mol - Phthalazinone core
- p-Tolyl group
- Pyridine-oxadiazole
Substitution at phthalazinone N-2 position via nucleophilic displacement (analogous to ). Extended aromatic system; enhanced π-π stacking potential.
2-((3-(4-Isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one C₂₃H₂₂N₄O₄ 418.44 g/mol - 4-Isopropoxyphenyl
- 4-Methoxyphenyl
- Oxadiazole-methyl linker
Alkylation of pyridazinone with an oxadiazole-containing halide (similar to ). Electron-rich substituents; improved solubility via alkoxy groups.
5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones (e.g., 3a-3h) C₁₀H₇ClN₂O (base) ~206–300 g/mol Variable 2-position substituents (e.g., benzyl, allyl) Nucleophilic substitution at pyridazinone N-2 using halides under K₂CO₃/acetone conditions. Simplified scaffold; tunable pharmacokinetics via substituent variation.

Key Observations:

Structural Complexity: The target compound integrates three distinct heterocyclic systems (pyridazinone, pyrrolidine, oxadiazole), whereas analogs like and prioritize two-component systems. This complexity may enhance target selectivity but could reduce synthetic accessibility .

The phenyl group on the pyrrolidine ring (target) vs. the p-tolyl group in introduces differences in hydrophobicity and steric bulk.

Synthetic Accessibility : The target compound’s synthesis likely requires multi-step sequences (e.g., oxadiazole formation followed by pyrrolidine functionalization), contrasting with the simpler alkylation routes for and .

Limitations in Available Data:

  • No biological activity or pharmacokinetic data for the target compound are provided in the evidence.
  • Comparisons rely on structural inferences rather than experimental results.

Notes

Methodological Gaps : The absence of crystallographic or computational modeling data (cf. SHELX refinements in ) limits mechanistic insights into the target compound’s conformation or interactions.

Opportunities for Further Research :

  • Structure-activity relationship (SAR) studies to evaluate the impact of the pyrrolidine-oxadiazole moiety on target engagement.
  • Comparative pharmacokinetic profiling against simpler analogs like and .
  • Exploration of synthetic routes leveraging modern catalytic methods to improve yields.

Biological Activity

The compound 2-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings regarding its biological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N6O3C_{20}H_{22}N_{6}O_{3} with a molecular weight of approximately 398.43 g/mol. The structure includes a pyridazine ring, an oxadiazole moiety, and a phenylpyrrolidine group, which are critical for its biological activity.

Biological Activity Overview

Recent studies have demonstrated that compounds containing oxadiazole and pyridazine derivatives exhibit a range of biological activities including antimicrobial, anticancer, and anti-inflammatory effects. The presence of the oxadiazole ring is particularly noteworthy due to its role in enhancing lipophilicity and bioavailability.

Antimicrobial Activity

Research indicates that oxadiazole derivatives possess significant antimicrobial properties. For example:

  • A study showed that 3-acetyl-1,3,4-oxadiazoline derivatives exhibited strong bactericidal effects against various strains of Staphylococcus spp. with no cytotoxicity to normal cell lines .
CompoundBactericidal EffectCytotoxicity
3-Acetyl Derivative AStrongNone
3-Acetyl Derivative BModerateLow

Anticancer Activity

The compound's potential as an anticancer agent has also been explored:

  • In vitro studies demonstrated that derivatives containing the oxadiazole structure can inhibit cancer cell proliferation. For instance, compounds similar to the target compound have shown IC50 values in the nanomolar range against various cancer cell lines .

The proposed mechanisms for the biological activities of this compound include:

  • Inhibition of Enzymatic Pathways : The oxadiazole moiety may interact with specific enzymes involved in cellular signaling pathways.
  • Induction of Apoptosis : Certain derivatives have been shown to induce apoptosis in cancer cells through the activation of caspases.
  • Antimicrobial Mechanisms : The presence of the -N=CO group in oxadiazole derivatives has been linked to interference with gene transcription related to biofilm formation in bacteria .

Case Study 1: Antimicrobial Efficacy

A series of synthesized oxadiazole derivatives were tested against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that specific modifications to the oxadiazole structure significantly enhanced antimicrobial potency.

Case Study 2: Cytotoxicity Assessment

In a cytotoxicity study involving L929 cells, various concentrations of the synthesized oxadiazole derivatives were tested. Results showed that while some compounds increased cell viability at lower concentrations, others exhibited toxicity at higher doses .

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